3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Lipophilicity Drug-likeness Membrane permeability

SAR campaigns require defined lipophilicity anchors to map ester substituent effects. This non-natural chromen-4-one (MW 481.29) fills a commercial flavonoid-like screening gap. - **Key Differentiator:** Predicted LogP 5.45 (vs. acetate ~3.5); zero H-bond donors; 71.06 Ų PSA. - **Structural Utility:** 4-Bromophenyl provides anomalous scattering for crystallography + halogen-bond donor. - **Supply:** Direct from BenchChem; ideal for intracellular enzyme/nuclear receptor panels.

Molecular Formula C24H17BrO6
Molecular Weight 481.3g/mol
CAS No. 618389-18-7
Cat. No. B384235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
CAS618389-18-7
Molecular FormulaC24H17BrO6
Molecular Weight481.3g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br)OC
InChIInChI=1S/C24H17BrO6/c1-28-20-10-5-15(11-22(20)29-2)24(27)31-17-8-9-18-21(12-17)30-13-19(23(18)26)14-3-6-16(25)7-4-14/h3-13H,1-2H3
InChIKeyDWFJFOGJZGUNNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate: Identity and Library Provenance


3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate (CAS 618389-18-7, MW 481.29 g/mol) is a fully synthetic, non-natural chromen-4-one (flavone) derivative featuring a 4-bromophenyl substituent at the 3-position and a 3,4-dimethoxybenzoate ester at the 7-position [1]. The compound is catalogued within the InterBioScreen synthetic screening collection (ID STOCK1N-37682) and is intended exclusively for research use [1]. It is structurally distinct from the amyloid probe BSB (CAS 291766-06-8), which shares the same molecular formula (C24H17BrO6) but possesses a stilbene core rather than a chromen-4-one scaffold .

Synthetic flavonoid-like scaffold from InterBioScreen library
Non-natural chromen-4-one with 4-bromophenyl substituent
Intended for research screening and SAR studies

Why Generic Analogs Cannot Replace This Compound


Chromen-4-one derivatives bearing different ester moieties at the 7-position are not functionally interchangeable. The 3,4-dimethoxybenzoate ester imparts a distinct combination of high lipophilicity (predicted LogP = 5.45) and a specific electron-rich aromatic surface topology that differs fundamentally from simple acetate (LogP ~3.5) or methanesulfonate (LogP ~3.2) analogs [1]. This physicochemical signature—zero hydrogen-bond donors, five acceptors, and a polar surface area of 71.06 Ų—produces a unique molecular recognition profile that cannot be replicated by swapping the ester with smaller, more polar, or less aromatic groups [2]. The 4-bromophenyl substituent at position 3 further introduces a heavy-atom effect and halogen-bonding potential absent in non-halogenated or chloro-substituted variants, affecting both target engagement and metabolic stability in ways that are ester-dependent and not generalizable across the series .

Ester-Dependent Lipophilicity
Replacing the 3,4-dimethoxybenzoate with simpler esters shifts LogP by over 2 units, altering membrane partitioning behavior.
Surface Recognition Profile
The electron-rich dimethoxy ester creates a unique aromatic surface topology not replicated by acetate or methanesulfonate analogs.
Halogen-Bonding Potential
The 4-bromophenyl group introduces heavy-atom effects absent in non-halogenated or chloro-substituted variants.

Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage Over Simpler Esters

The target compound exhibits a predicted LogP of 5.45, significantly higher than the acetate analog (3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate, estimated LogP ~3.5) and the methanesulfonate ester (estimated LogP ~3.2) [1]. This difference of approximately 2 log units corresponds to a ~100-fold higher theoretical partition coefficient, indicating markedly enhanced membrane partitioning potential relevant to intracellular target engagement [1].

Lipophilicity Gap
Cross-study comparable
ΔLogP ≈ +2.0
Supports membrane-partitioning profiling
Computed LogP; experimental validation needed
Lipophilicity Drug-likeness Membrane permeability

TPSA and Hydrogen-Bond Advantage Over Other 7-Position Esters

The target compound possesses a topological polar surface area (TPSA) of 71.06 Ų with zero hydrogen-bond donors and five acceptors [1]. In contrast, the N,N-dimethylcarbamate analog (ChemBase 193793) introduces an additional nitrogen atom, increasing TPSA and adding potential hydrogen-bonding complexity, while the 4-nitrobenzoate analog (C22H12BrNO6, MW ~466) introduces a nitro group that substantially alters electronic character and TPSA (estimated >100 Ų) [1][2]. The 3,4-dimethoxybenzoate ester alone maintains a TPSA value within the favorable range (<140 Ų) for oral bioavailability while maximizing lipophilicity [1].

TPSA vs. Analogs
Class-level inference
TPSA 71 Ų, 0 HBD
vs. carbamate >80 Ų, nitrobenzoate >100 Ų
Preserves passive permeability context
Computed TPSA; no permeability data
Polar surface area Drug-likeness Oral bioavailability

Conformational Flexibility vs. Rigid Benzoate Ester

The target compound contains six rotatable bonds, primarily contributed by the 3,4-dimethoxybenzoate ester side chain [1]. The unsubstituted benzoate analog (3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate, MW 435.3 g/mol) is expected to have fewer rotatable bonds (approximately 4), resulting in a more conformationally restricted scaffold . The additional methoxy groups in the 3,4-dimethoxybenzoate ester introduce conformational degrees of freedom that may enable induced-fit binding modes inaccessible to the simpler benzoate ester, while the meta-para dimethoxy substitution pattern creates a unique electron density distribution on the ester aromatic ring [1].

Rotatable Bond Count
Class-level inference
6 rotatable bonds
vs. benzoate ester ~4
May influence entropic binding profile
Conformational analysis from SMILES; no crystal data
Conformational flexibility Entropic binding penalty Molecular recognition

Recommended Procurement Scenarios


Library Diversification for Intracellular and Membrane Targets

Given its predicted LogP of 5.45 and zero hydrogen-bond donors, this compound is most appropriate for inclusion in diversity-oriented screening sets targeting intracellular enzymes, nuclear receptors, or membrane-embedded proteins where high membrane partitioning is essential [1]. Its lipophilicity profile distinguishes it from more polar chromen-4-one esters and fills a chemical space gap in commercial flavonoid-like screening collections [1].

Halogen-Bonding and Heavy-Atom Studies in Flavonoids

The 4-bromophenyl substituent at position 3 provides a defined heavy atom (bromine) for X-ray crystallographic phasing and a halogen-bond donor for investigating non-canonical protein-ligand interactions [1]. Unlike iodo-substituted analogs (which are less stable), the bromine atom offers a balance of anomalous scattering power and chemical stability suitable for co-crystallography efforts .

SAR Anchor: 7-Position Ester Optimization

As the most lipophilic member among commonly available 7-position ester analogs, this compound serves as the upper-bound LogP anchor in SAR campaigns exploring the impact of ester substituents on target potency, selectivity, and metabolic stability [1]. Its six rotatable bonds and electron-rich dimethoxyphenyl ring provide a distinct pharmacophoric feature set relative to acetate, methanesulfonate, or unsubstituted benzoate controls [1].

Application
Selection Property
Validation Focus
Intracellular target screening libraries
High lipophilicity, zero HBD ester
Assess membrane partitioning in cell-based assays
Halogen-bonding & heavy-atom crystallography
4-Bromophenyl substituent
Verify anomalous scattering for phasing
7-position ester SAR anchor
Dimethoxybenzoate with conformational flexibility
Compare potency & selectivity vs. simpler esters
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